2-isobutylpyrazine chemical properties and structure
2-isobutylpyrazine chemical properties and structure
An In-Depth Technical Guide to 2-Isobutylpyrazine: Chemical Properties, Structure, and Analysis
Introduction
2-Isobutylpyrazine (CAS No: 29460-92-2) is a heterocyclic aromatic organic compound belonging to the pyrazine family. These compounds are renowned for their potent and distinctive aromas, often at exceptionally low detection thresholds. While several alkylpyrazines are significant contributors to the flavor and aroma of numerous foods and beverages, 2-isobutylpyrazine is noted for its characteristic green, vegetable-like, and fruity scent profile[1]. This guide provides a comprehensive technical overview of 2-isobutylpyrazine, delving into its chemical structure, physicochemical properties, analytical methodologies, and applications, tailored for researchers, chemists, and professionals in the flavor, fragrance, and drug development industries. We will also draw contextual parallels with its more extensively studied analogues, such as 2-isobutyl-3-methylpyrazine and 2-isobutyl-3-methoxypyrazine, to provide a broader understanding of this important class of compounds.
Chemical Structure and Properties
A thorough understanding of the molecular structure and physicochemical properties of 2-isobutylpyrazine is fundamental to its application and analysis.
Nomenclature and Structural Identifiers
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IUPAC Name: 2-(2-methylpropyl)pyrazine
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Synonyms: 2-Isobutyl pyrazine
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CAS Number: 29460-92-2
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Molecular Formula: C₈H₁₂N₂
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Molecular Weight: 136.19 g/mol
The structure consists of a central pyrazine ring substituted at the C-2 position with an isobutyl group.
Caption: Molecular structure of 2-isobutylpyrazine.
Physicochemical Data
The physical and chemical properties of 2-isobutylpyrazine are critical for its handling, formulation, and detection. The data below has been consolidated from various chemical databases.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 190-191 °C (at 760 mm Hg) | [1][2] |
| Density | 0.958 ± 0.06 g/cm³ (Predicted) | [2] |
| Refractive Index | 1.4875 | [2] |
| Flash Point | 70.56 °C (159 °F) | [1] |
| Vapor Pressure | 0.736 mmHg at 25 °C (Estimated) | [1] |
| logP (o/w) | 1.715 (Estimated) | [1] |
| Solubility | Soluble in alcohol; Water solubility 2123 mg/L at 25°C (est.) | [1] |
| Odor Profile | Green, vegetable, fruity | [1] |
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of 2-isobutylpyrazine.
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Mass Spectrometry (MS): Electron ionization mass spectrometry is a key tool for identifying pyrazines. For the related compound 2-isobutyl-3-methylpyrazine (C₉H₁₄N₂), the NIST WebBook shows characteristic peaks that can be extrapolated to predict the fragmentation of 2-isobutylpyrazine.[3] One would expect a molecular ion peak (M⁺) at m/z 136. A significant fragment would likely arise from the loss of a propyl radical (C₃H₇) via McLafferty rearrangement, leading to a peak at m/z 94, and the loss of an isobutyl group would also be a potential fragmentation pathway.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum provides information on the hydrogen environments. For 2-isobutylpyrazine, one would expect signals corresponding to the three distinct protons on the pyrazine ring, typically in the aromatic region (δ 8.0-8.5 ppm). The isobutyl group would show a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (CH₂) protons attached to the pyrazine ring.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms. The four carbons of the pyrazine ring would appear in the downfield region (typically >140 ppm), while the four carbons of the isobutyl group would be found in the upfield aliphatic region. Data for the related 2-isobutyl-3-methylpyrazine shows pyrazine ring carbons in the 141-156 ppm range and aliphatic carbons between 21-44 ppm, which serves as a useful reference.[4]
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from both the aromatic ring and the aliphatic isobutyl group, C=N and C=C stretching vibrations characteristic of the pyrazine ring (around 1580-1400 cm⁻¹), and C-H bending vibrations.
Synthesis and Manufacturing
Pyrazines are generally prepared via condensation reactions. A common and established method is the Gutknecht pyrazine synthesis, which involves the self-condensation of α-aminoketones.[5] A more direct route applicable to substituted pyrazines involves the condensation of a 1,2-dicarbonyl compound (like glyoxal) with an appropriate amino acid amide. For instance, the synthesis of 2-isobutyl-3-methoxypyrazine can be achieved by condensing leucine amide with glyoxal, followed by methylation.[6] A similar pathway can be postulated for 2-isobutylpyrazine.
General Synthetic Workflow
A plausible synthetic route involves the condensation of L-leucinamide with glyoxal to form the dihydropyrazine intermediate, which is then oxidized to yield 2-isobutylpyrazine.
Sources
- 1. 2-isobutyl pyrazine, 29460-92-2 [thegoodscentscompany.com]
- 2. 2-ISOBUTYLPYRAZINE CAS#: 29460-92-2 [amp.chemicalbook.com]
- 3. 2-Isobutyl-3-methylpyrazine [webbook.nist.gov]
- 4. 2-Isobutyl-3-methyl pyrazine | C9H14N2 | CID 26333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 6. 2-Methoxy-3-isobutyl pyrazine | 24683-00-9 [chemicalbook.com]
